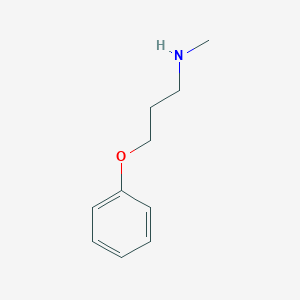

N-Methyl-3-phenoxypropan-1-amine

説明

N-Methyl-3-phenoxypropan-1-amine is an organic compound characterized by a propane backbone with a methylamine group at position 1 and a phenoxy group at position 2. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .

Synthesis: The compound and its derivatives are synthesized via coupling reactions. For example, in the preparation of carboxamide derivatives, this compound derivatives react with intermediates using TBTU and DIEA as coupling agents in dichloromethane .

Safety Profile: According to its safety data sheet, the compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .

特性

IUPAC Name |

N-methyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUHGZVYFYWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622270 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132424-10-3 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(3-phenoxypropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

N-Methyl-3-phenoxypropan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 3-phenoxypropionitrile . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

化学反応の分析

N-Methyl-3-phenoxypropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

科学的研究の応用

Chemical Synthesis

Precursor in Organic Chemistry

N-Methyl-3-phenoxypropan-1-amine serves as a crucial precursor in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is structurally related to several important drugs, including fluoxetine and nisoxetine, which are used to treat psychiatric disorders such as depression and anxiety .

Synthesis Methods

The compound can be synthesized through several methods. One common approach involves the reaction of phenylacetone with methylamine, which requires controlled conditions for optimal yield . The synthesis can also be achieved via asymmetric reduction techniques, which enhance the enantiomeric purity of the resulting compounds .

Biological Research

Neurotransmitter Studies

this compound has been extensively studied for its effects on neurotransmitter systems. It has shown potential as a selective norepinephrine transporter (NET) inhibitor, making it a candidate for treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Case Study: PET Imaging

A notable study utilized a radiolabeled version of this compound to evaluate its efficacy as a positron emission tomography (PET) imaging agent for NET in the brain. The compound displayed promising binding characteristics, indicating its potential for neuroimaging applications .

Medical Applications

Therapeutic Potential

Research indicates that this compound may have therapeutic effects similar to those of established antidepressants. Its structural similarity to fluoxetine suggests that it could be effective in modulating serotonin and norepinephrine levels in patients with major depressive disorders .

Analytical Methods for Pharmaceutical Preparations

The compound is also critical in analytical chemistry for quantifying impurities in pharmaceuticals. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been developed to analyze this compound in drug formulations, ensuring quality control during production .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for fluoxetine and nisoxetine; synthesized from phenylacetone and methylamine. |

| Neurotransmitter Studies | Investigated as a NET inhibitor; potential use in ADHD and depression treatment. |

| Medical Applications | Similar therapeutic effects to established antidepressants; evaluated for PET imaging. |

| Analytical Methods | TLC and HPLC methods developed for quantifying impurities in pharmaceuticals. |

作用機序

The mechanism of action of N-Methyl-3-phenoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Ring

Fluoxetine

- Structure: (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .

- Molecular Formula: C₁₇H₁₈F₃NO.

- Key Feature: A 4-(trifluoromethyl)phenoxy group replaces the simple phenoxy group.

- Activity : Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor binding .

3-MeOMA (meta-Methoxymethamphetamine)

- Structure : 1-(3-methoxyphenyl)propan-2-ylamine .

- Molecular Formula: C₁₁H₁₇NO.

- Key Feature: A methoxy group replaces the phenoxy group.

- Activity: Acts as a stimulant.

Modifications to the Amine Group

Phenpromethamine

- Structure : N-Methyl-2-phenylpropan-1-amine .

- Molecular Formula : C₁₀H₁₅N.

- Key Feature: The phenoxy group is absent, replaced by a phenyl group at position 2.

- Activity: A stimulant with historical use as a bronchodilator.

N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine

Heterocyclic and Fluorinated Derivatives

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Fluorophenyl group coupled with an imidazole-pyrimidine moiety .

- Molecular Formula : C₁₇H₁₈FN₅.

- Key Feature : Fluorine and heterocyclic groups enhance binding to targets like kinases.

- Activity: Potential use in oncology due to fluorine’s electronegativity and the heterocycle’s hydrogen-bonding capacity .

N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine

- Structure: Trifluoromethyl substitution at the ortho position of the phenoxy group .

- Molecular Formula: C₁₇H₁₈F₃NO.

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and receptor affinity, as seen in Fluoxetine . Methoxy groups increase lipophilicity, influencing bioavailability .

- Amine Modifications : Branched or bulky amine groups (e.g., diethyl) may reduce toxicity but also receptor engagement .

- Safety Considerations: this compound’s irritation hazards highlight the need for careful handling compared to its fluorinated analogs .

生物活性

N-Methyl-3-phenoxypropan-1-amine (N-M-3-PPA) is a compound that has garnered attention in the field of pharmacology due to its structural similarities to various biologically active molecules, particularly those involved in neurotransmitter regulation. This article provides a comprehensive overview of the biological activity of N-M-3-PPA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amine functional group attached to a phenoxy group, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 165.23 g/mol. Its structure allows it to interact with various biological targets, particularly neurotransmitter systems.

N-M-3-PPA primarily acts as a monoamine reuptake inhibitor , which is crucial for its antidepressant properties. It has been studied for its effects on serotonin and norepinephrine transporters, similar to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression and anxiety disorders .

Antidepressant Properties

Research indicates that N-M-3-PPA exhibits significant antidepressant activity. Its structural relationship with fluoxetine suggests that it may share similar therapeutic effects. Studies have documented its efficacy in alleviating depressive symptoms through its action on monoamine systems.

In Vitro Studies

In vitro studies have demonstrated that N-M-3-PPA can inhibit the uptake of norepinephrine, thereby influencing mood and cognitive functions. For instance, it has shown promising results in cell line assays where it reduced the uptake of norepinephrine by approximately 70% at certain concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | Norepinephrine uptake inhibition | 5.0 | Significant reduction in uptake observed |

| Study 2 | Serotonin uptake inhibition | 4.5 | Comparable to fluoxetine |

| Study 3 | Antidepressant-like effects | Not specified | Demonstrated in animal models |

Case Study 1: Neuropharmacological Effects

In a controlled study involving animal models, N-M-3-PPA was administered to assess its impact on depressive behaviors. The results indicated a significant improvement in locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects .

Case Study 2: Interaction with Neurotransmitter Systems

Another study explored the interaction of N-M-3-PPA with various neurotransmitter receptors. It was found that the compound exhibited moderate affinity for serotonin receptors and strong affinity for norepinephrine transporters, supporting its role as a dual-action antidepressant .

Safety and Toxicity

While specific toxicity data for N-M-3-PPA is limited, caution is advised due to its structural similarities with other psychoactive compounds. Standard laboratory safety protocols should be followed when handling this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Methyl-3-phenoxypropan-1-amine and its derivatives?

A scalable approach involves coupling reactions using activating agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine). For example, in a Pd-catalyzed reaction, this compound derivatives are synthesized by reacting intermediates with amines under inert conditions. Purification is typically achieved via silica gel column chromatography using gradients of ethyl acetate and pentane .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing proton environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons in the phenoxy moiety).

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns with UV detection at λmax ~255 nm, as reported in related compounds .

- Mass Spectrometry (MS): Validate molecular weight (MW: 241.33 g/mol) via ESI-MS or GC-MS .

Q. How can researchers mitigate hazards during handling of this compound?

Use fume hoods, nitrile gloves, and protective eyewear. Store at -20°C for long-term stability. In case of exposure, rinse skin with soap/water and consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in melting points or solubility may arise from impurities or polymorphic forms. Validate data via:

- Differential Scanning Calorimetry (DSC): Confirm thermal transitions.

- X-ray Crystallography: Resolve structural ambiguities, as demonstrated for related amines in single-crystal studies .

Q. What computational tools are suitable for predicting the biological activity of this compound analogs?

Use QSAR (Quantitative Structure-Activity Relationship) models or docking simulations (e.g., AutoDock Vina) to map interactions with target receptors. The ACD/Labs Percepta Platform can predict logP and pKa values to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。